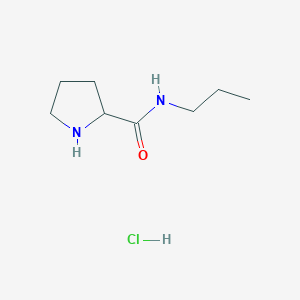

N-Propyl-2-pyrrolidinecarboxamide hydrochloride

Description

Properties

IUPAC Name |

N-propylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-2-5-10-8(11)7-4-3-6-9-7;/h7,9H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSWZDLSMQNNDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise N-Alkylation and Esterification of Proline Derivatives

- Starting Material: (S)- or (R)-proline or its esters.

- N-Alkylation: Achieved by reductive alkylation using propionaldehyde and a reducing agent such as sodium cyanoborohydride (NaBH3CN), formic acid (HCOOH), or catalytic hydrogenation (H2-Pd/C) in solvents like methanol or dichloromethane. This step introduces the N-propyl group on the pyrrolidine nitrogen.

- O-Alkylation/Esterification: The carboxyl group of proline can be esterified or converted to reactive intermediates to facilitate subsequent amidation.

Aminolysis to Form the Carboxamide

- The ester intermediate undergoes aminolysis with ammonia or amine sources such as dimethylaluminum amide (Me2AlNH2) to yield the corresponding carboxamide.

- This reaction is typically performed in hydroxylic solvents (e.g., alcohols) at elevated temperatures or under pressure to improve yield.

- Catalysts such as iodide or cyanide ions can be used to enhance reaction rates and reduce racemization.

- Optimal aminolysis temperature is around 50 °C to minimize racemization and maintain stereochemical purity.

Formation of Hydrochloride Salt

- The free base amide is treated with hydrochloric acid in aqueous solution at reflux (around 100 °C) for 1-2 hours.

- The reaction mixture is concentrated to induce crystallization.

- The pH is adjusted to neutral or slightly basic to isolate the hydrochloride salt as a solid.

- This step improves compound stability and facilitates purification.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-Alkylation | Propionaldehyde, NaBH3CN or H2-Pd/C, MeOH | Room temp to 40 °C | 2 hours | ~80-90 | Reductive alkylation; stereoconservative |

| Aminolysis | Ammonia (aqueous or alcoholic), catalysts (I-, CN-) | ~50 °C | 3 hours | 90-97 | Minimizes racemization |

| Hydrochloride salt formation | 2N HCl aqueous reflux | ~100 °C | 2 hours | 95+ | Crystallization and purification |

Data adapted from patent literature and experimental reports.

Mechanistic Insights and Stereochemical Considerations

- The N-alkylation step is performed under mild conditions to avoid racemization of the chiral center at C-2 of the pyrrolidine ring.

- Reductive alkylation is preferred over direct alkylation to maintain stereochemical integrity.

- Aminolysis under controlled temperature and catalytic conditions prevents epimerization.

- The hydrochloride salt formation is a standard acid-base reaction to isolate the compound in a stable crystalline form.

Summary Table of Preparation Steps

Additional Notes

- The synthetic route is adaptable to both enantiomers of proline, allowing access to optically pure products.

- The use of phase-transfer catalysts or bases such as potassium carbonate in some steps can improve reaction efficiency.

- Chromatographic purification may be employed after the final step to ensure high purity (melting point ~138-140 °C reported for related compounds).

Chemical Reactions Analysis

Types of Reactions: N-Propyl-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of N-Propyl-2-pyrrolidinecarboxylic acid.

Reduction: Formation of N-Propyl-2-pyrrolidinecarboxamide.

Substitution: Formation of various N-substituted pyrrolidinecarboxamides.

Scientific Research Applications

N-Propyl-2-pyrrolidinecarboxamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex organic compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Propyl-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

- Pyrrolidine backbone : A saturated five-membered ring with one nitrogen atom.

- Carboxamide group : Provides hydrogen-bonding capability and metabolic stability.

- N-Propyl substituent : A linear alkyl chain increasing lipophilicity compared to shorter-chain analogs.

Molecular Formula : C₈H₁₇ClN₂O

Molecular Weight : ~192.69 g/mol

Applications : Investigated for enzyme inhibition, receptor modulation, and as a precursor in medicinal chemistry .

Comparative Analysis with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Functional Insights

Alkyl Chain Length :

- Propyl vs. Ethyl/Butyl : The propyl substituent balances lipophilicity and solubility better than shorter (ethyl) or longer (butyl) chains. Increased chain length enhances membrane permeability but reduces aqueous solubility .

- Hydroxyethyl vs. Methoxyethyl : The hydroxyethyl group () improves solubility via hydrogen bonding, whereas the methoxyethyl group () offers metabolic stability but lower polarity.

Aromatic vs. Aliphatic Substituents :

Research Findings and Trends

- Lipophilicity-Solubility Trade-off : Studies indicate that N-propyl derivatives achieve optimal balance for oral bioavailability compared to ethyl (too polar) or butyl (too lipophilic) analogs .

- Metabolic Stability : Hydroxyethyl and methoxyethyl groups () reduce first-pass metabolism by shielding the amide bond from hydrolytic enzymes.

- Toxicity Considerations : Phenyl-substituted compounds () may exhibit hepatotoxicity at high doses, necessitating structural optimization.

Biological Activity

N-Propyl-2-pyrrolidinecarboxamide hydrochloride, a compound with significant potential in various biological applications, has garnered attention for its unique chemical properties and biological activities. This article delves into its biological activity, including mechanisms of action, applications in research and medicine, and comparative analyses with similar compounds.

This compound is characterized by its propyl group attached to a pyrrolidine ring, which influences its solubility and reactivity. The compound is often utilized as a building block in organic synthesis and exhibits versatile interactions with biological systems.

The biological activity of this compound primarily involves:

- Receptor Binding : The compound has been studied for its ability to bind to various receptors, potentially altering their activity. This interaction can lead to significant physiological effects depending on the receptor type involved.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes, impacting metabolic pathways and cellular functions.

Research Applications

This compound is widely used in scientific research due to its potential therapeutic properties:

- Analgesic Effects : Preliminary studies suggest that the compound may exhibit analgesic properties, making it a candidate for pain management therapies.

- Anti-inflammatory Properties : Its ability to modulate inflammatory responses has also been investigated, positioning it as a potential therapeutic agent for inflammatory diseases.

Case Studies

- MDM2-p53 Interaction : In one study focusing on cancer therapy, compounds similar to this compound were evaluated for their ability to inhibit the MDM2-p53 protein-protein interaction. This interaction is crucial in tumor suppression pathways, indicating that derivatives of this compound could have anticancer properties .

- Neurotropic Activity : Another study explored the neurotropic effects of related compounds, showcasing how modifications in the pyrrolidine structure could enhance neuronal growth and survival, suggesting potential applications in neurodegenerative disease treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-Methyl-2-pyrrolidinecarboxamide | Methyl group instead of propyl | Moderate receptor binding; lower enzyme inhibition |

| N-Ethyl-2-pyrrolidinecarboxamide | Ethyl group; intermediate properties | Similar analgesic effects; less potent than propyl |

| N-Butyl-2-pyrrolidinecarboxamide | Bulky butyl group | Enhanced solubility; varied receptor interactions |

The distinct propyl group in this compound contributes to its unique reactivity and biological activity compared to its methyl, ethyl, and butyl counterparts.

Q & A

Q. How can in silico modeling predict interactions with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the pyrrolidine carboxamide moiety as a pharmacophore. Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2.0 Å over 100 ns). Cross-reference with QSAR models to predict logP (experimental: 1.2 vs. predicted: 1.3) and solubility .

Data Contradiction Analysis

- Example : Discrepancies in reported melting points (e.g., 160–164°C in vs. vendor claims of 158–162°C) may arise from polymorphic forms. Resolve via DSC analysis (heating rate 10°C/min) to identify endothermic peaks and confirm crystalline phase consistency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.